
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
科学的研究の応用
Chemical Exposure and Metabolite Analysis
Research on parabens and phthalate metabolites in human samples provides a model for studying the exposure, metabolism, and potential health implications of various chemicals, including "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea". Studies have focused on identifying the presence of chemical compounds and their metabolites in biological samples (urine, serum, blood) to assess human exposure levels and potential risks associated with these chemicals.
Exposure Assessment Methodologies
Urinary Biomarkers : The use of urinary biomarkers to assess exposure to parabens and phthalate metabolites is a common method in environmental health research. These studies measure concentrations of various parabens (methylparaben, ethylparaben, propylparaben, butylparaben) and their metabolites to understand exposure sources and levels in different populations (Kang et al., 2016).
Temporal Variability : Investigating the temporal variability of chemical exposure is crucial for understanding exposure patterns over time. Studies have examined the within-person variability of phthalate metabolites, parabens, and benzophenone-3 in urine samples to evaluate the reproducibility of exposure biomarkers (Dewalque et al., 2015).
Cross-Population Comparisons : Comparing exposure levels across different populations, including those from various countries or demographic groups, can provide insights into the influence of lifestyle, product use, and environmental factors on chemical exposure. Studies have measured paraben concentrations in urine samples from populations in the United States and China to assess global exposure trends and health risks (Wang et al., 2013).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-10-2-7-14(21-10)13(19)9-18-15(20)17-8-11-3-5-12(16)6-4-11/h2-7,13,19H,8-9H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBGJWBNQNQCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

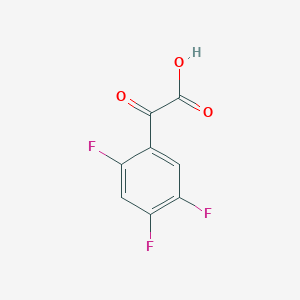
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2397420.png)
![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)
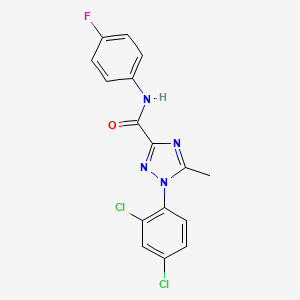
![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)

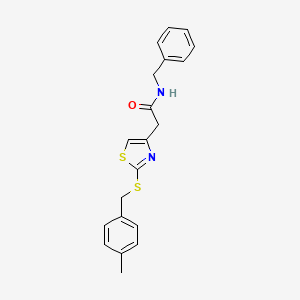

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)
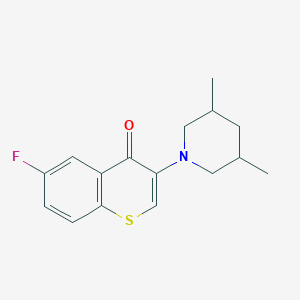
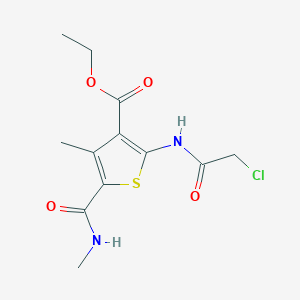
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)